Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester
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Overview
Description
Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester is a complex organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester typically involves the reaction of phosphorodithioic acid with the appropriate pyridazinyl derivative. The reaction conditions often include the use of solvents like dichloromethane or toluene and may require catalysts such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the formulation of lubricants and additives due to its anti-wear properties.
Mechanism of Action
The mechanism of action of Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Phosphorodithioic acid, O,O-diethyl ester: This compound has a similar phosphorodithioic acid backbone but lacks the pyridazinyl ring.
Phosphorodithioic acid, S-[(tert-butylthio)methyl] O,O-diethyl ester: This compound includes a tert-butylthio group, making it structurally different but functionally similar.
Uniqueness
Phosphorodithioic acid, O-(1,6-dihydro-5-methoxy-1-methyl-6-oxo-4-pyridazinyl) O-ethyl S-propyl ester is unique due to its pyridazinyl ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phosphorodithioic acid derivatives and contributes to its specific applications in research and industry.
Properties
CAS No. |
76269-65-3 |
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Molecular Formula |
C11H19N2O4PS2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
5-[ethoxy(propylsulfanyl)phosphinothioyl]oxy-4-methoxy-2-methylpyridazin-3-one |
InChI |
InChI=1S/C11H19N2O4PS2/c1-5-7-20-18(19,16-6-2)17-9-8-12-13(3)11(14)10(9)15-4/h8H,5-7H2,1-4H3 |
InChI Key |
HJTJDCDWWVEEKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCSP(=S)(OCC)OC1=C(C(=O)N(N=C1)C)OC |
Origin of Product |
United States |
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